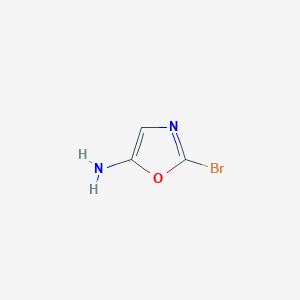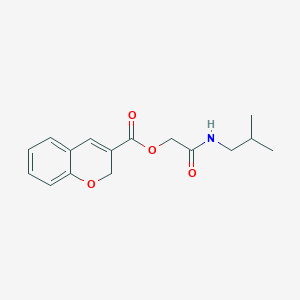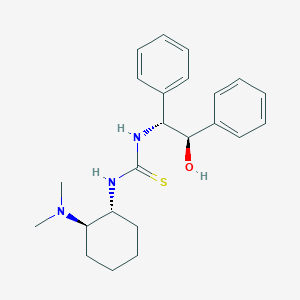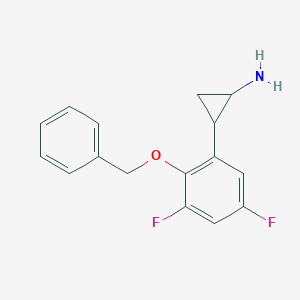
1,1,1,3,3,3-Hexafluoro-2,2-bis(4-ethynylphenyl)propane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(Perfluoropropane-2,2-diyl)bis(ethynylbenzene) is a fluorinated aromatic compound characterized by the presence of ethynyl groups attached to benzene rings, which are further connected through a perfluoropropane bridge. This compound is of interest due to its unique chemical properties, including high thermal stability and resistance to chemical degradation, making it valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Perfluoropropane-2,2-diyl)bis(ethynylbenzene) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,4’-(Perfluoropropane-2,2-diyl)dibromobenzene.
Sonogashira Coupling Reaction: The dibromobenzene derivative undergoes a Sonogashira coupling reaction with ethynylbenzene in the presence of a palladium catalyst, copper iodide, and a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at elevated temperatures.
Purification: The resulting product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions: 4,4’-(Perfluoropropane-2,2-diyl)bis(ethynylbenzene) undergoes various chemical reactions, including:
Substitution Reactions: The ethynyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Polymerization Reactions: The ethynyl groups can undergo polymerization reactions, forming high-performance polymers with enhanced thermal and mechanical properties.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Polymerization Reactions: Catalysts such as transition metal complexes or radical initiators under controlled temperature and pressure conditions.
Major Products Formed:
Substitution Reactions: Formation of substituted derivatives with various functional groups.
Oxidation Reactions: Introduction of hydroxyl or carbonyl groups, leading to the formation of alcohols, ketones, or aldehydes.
Polymerization Reactions: High-performance polymers with enhanced thermal stability and mechanical strength.
科学的研究の応用
4,4’-(Perfluoropropane-2,2-diyl)bis(ethynylbenzene) finds applications in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of advanced materials, including high-performance polymers and fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential in developing new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of high-performance coatings, adhesives, and electronic materials due to its thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 4,4’-(Perfluoropropane-2,2-diyl)bis(ethynylbenzene) involves its interaction with molecular targets through its ethynyl and aromatic groups. The compound can form stable complexes with metal ions, facilitating catalytic reactions. Additionally, its fluorinated backbone provides resistance to oxidative and thermal degradation, making it suitable for high-temperature applications.
類似化合物との比較
4,4’-(Perfluoropropane-2,2-diyl)bis(methylbenzene): Similar structure but with methyl groups instead of ethynyl groups.
4,4’-(Perfluoropropane-2,2-diyl)dibenzoic acid: Contains carboxylic acid groups instead of ethynyl groups.
4,4’-(Perfluoropropane-2,2-diyl)bis(4,1-phenyleneoxy): Features ether linkages instead of ethynyl groups.
Uniqueness: 4,4’-(Perfluoropropane-2,2-diyl)bis(ethynylbenzene) is unique due to the presence of ethynyl groups, which impart distinct reactivity and the ability to undergo polymerization reactions. Its fluorinated backbone provides exceptional thermal stability and resistance to chemical degradation, making it valuable in applications requiring high-performance materials.
特性
CAS番号 |
92455-16-8 |
|---|---|
分子式 |
C19H10F6 |
分子量 |
352.3 g/mol |
IUPAC名 |
1-ethynyl-4-[2-(4-ethynylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzene |
InChI |
InChI=1S/C19H10F6/c1-3-13-5-9-15(10-6-13)17(18(20,21)22,19(23,24)25)16-11-7-14(4-2)8-12-16/h1-2,5-12H |
InChIキー |
BVNMLMLFJNGYIZ-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C#C)(C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(5-Methyl-2-(trifluoromethyl)furan-3-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B12946858.png)

![(S)-tert-Butyl 2-(cyanomethyl)-4-(2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B12946870.png)
![5-Chloro-2-(difluoromethyl)-2H-pyrazolo[4,3-b]pyridine](/img/structure/B12946873.png)
![2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine](/img/structure/B12946889.png)



![Methyl 8-(1-methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12946898.png)


![Benzyl 2-oxo-1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B12946914.png)
